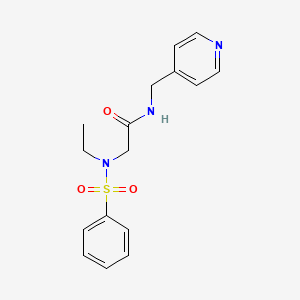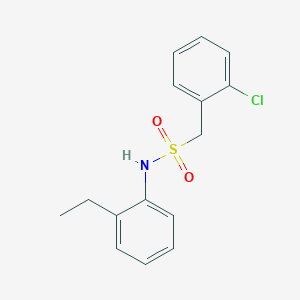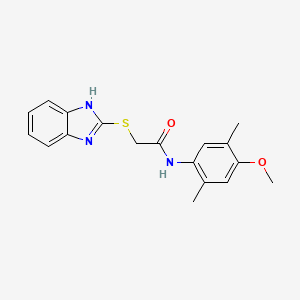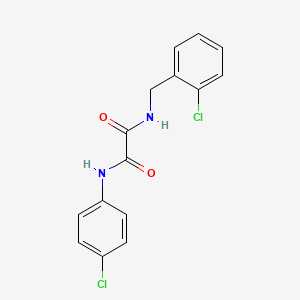
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
説明
N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as EPAG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAG is a member of the glycine transporter-1 (GlyT1) inhibitors class of drugs and has shown promise in treating various neurological and psychiatric disorders.
作用機序
EPAG acts as a N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide inhibitor, which leads to an increase in extracellular glycine levels in the brain. Glycine is an important neurotransmitter that plays a crucial role in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various cognitive functions. By inhibiting N~2~-ethyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, EPAG enhances the activity of NMDA receptors, leading to improved cognitive function and reduced negative symptoms in patients with schizophrenia.
Biochemical and Physiological Effects
EPAG has been shown to increase extracellular glycine levels in the brain, leading to enhanced NMDA receptor activity. This results in improved cognitive function, reduced negative symptoms, and improved overall quality of life in patients with schizophrenia. EPAG has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
EPAG has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, its limitations include its low solubility and poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
EPAG has shown promise in treating various neurological and psychiatric disorders, and future research should focus on further exploring its therapeutic potential. Some potential future directions include investigating the efficacy of EPAG in other cognitive disorders, such as Alzheimer's disease and traumatic brain injury, and exploring its potential as a novel antidepressant and anxiolytic agent. Additionally, further research is needed to optimize the pharmacokinetic properties of EPAG to improve its effectiveness in vivo.
科学的研究の応用
EPAG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and cognitive impairment. The compound has shown to improve cognitive function, reduce negative symptoms and improve overall quality of life in patients with schizophrenia.
特性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-2-19(23(21,22)15-6-4-3-5-7-15)13-16(20)18-12-14-8-10-17-11-9-14/h3-11H,2,12-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHIDYGVGQXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49728064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Benzenesulfonyl-ethyl-amino)-N-pyridin-4-ylmethyl-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4394923.png)


![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)
![methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)

![N-isopropyl-2,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4394985.png)
![ethyl {4-[(4-methoxybenzoyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B4394986.png)
![N,N'-(5-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4394997.png)


![N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4395011.png)

![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)